molecular formula C6H8BrNO2 B13703455 2-(3-Bromo-5-isoxazolyl)-2-propanol

2-(3-Bromo-5-isoxazolyl)-2-propanol

Cat. No.: B13703455
M. Wt: 206.04 g/mol
InChI Key: BQHGANPOZHZRCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromo-5-isoxazolyl)-2-propanol is a brominated heterocyclic alcohol featuring an isoxazole core substituted at position 3 with a bromine atom and at position 5 with a 2-propanol moiety. The compound’s molecular formula is C₆H₈BrNO₂, yielding a molecular weight of 206.03 g/mol. Its structure combines the electron-withdrawing effects of bromine with the hydrophilic properties of the propanol group, making it a candidate for applications in medicinal chemistry, agrochemicals, or as a synthetic intermediate.

Properties

Molecular Formula

C6H8BrNO2

Molecular Weight

206.04 g/mol

IUPAC Name

2-(3-bromo-1,2-oxazol-5-yl)propan-2-ol

InChI

InChI=1S/C6H8BrNO2/c1-6(2,9)4-3-5(7)8-10-4/h3,9H,1-2H3

InChI Key

BQHGANPOZHZRCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=NO1)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 3-bromo-5-isoxazole with a suitable propanol derivative under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of 2-(3-Bromo-5-isoxazolyl)-2-propanol may involve large-scale bromination reactions followed by purification processes to ensure high purity and yield. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-isoxazolyl)-2-propanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Bromo-5-isoxazolyl)-2-propanol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-isoxazolyl)-2-propanol involves its interaction with specific molecular targets. The bromine atom and isoxazole ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

In contrast, the pyrazolone derivative (Example 5.20) leverages bromine and bromomethyl groups for nucleophilic substitution . Betaxolol’s phenoxy-isopropylamine structure prioritizes β-adrenergic receptor binding, whereas the target compound’s isoxazole-propanol motif may favor interactions with oxidoreductases or kinases .

Analytical Methodologies: LC/MS with Method A (as used for Example 5.20 ) is suitable for characterizing brominated heterocycles, with the target compound’s predicted [M+H]⁺ at m/z 207. Betaxolol’s identification via HPLC retention time matching and IR spectroscopy underscores the broader applicability of these techniques for propanol-containing derivatives.

Stability and Reactivity: The target compound’s bromine at position 3 may confer greater stability under acidic conditions compared to 5-chloro analogs, as bromine’s lower electronegativity reduces ring strain. Pyrazolone derivatives (Example 5.20) exhibit higher molecular weights due to aryl and bromomethyl groups, which may limit solubility compared to isoxazole-propanol analogs .

Biological Activity

2-(3-Bromo-5-isoxazolyl)-2-propanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and anti-inflammatory effects, as well as its mechanisms of action and applications in research and medicine.

Chemical Structure and Properties

The compound's molecular formula is C6_6H8_8BrNO2_2, with a molecular weight of 206.04 g/mol. The structure includes a bromine atom attached to an isoxazole ring linked to a propanol group, which influences its biological activity.

PropertyValue
Molecular FormulaC6_6H8_8BrNO2_2
Molecular Weight206.04 g/mol
IUPAC Name2-(3-bromo-1,2-oxazol-5-yl)propan-2-ol
InChIInChI=1S/C6H8BrNO2/c1-6(2,9)4-3-5(7)8-10-4/h3,9H,1-2H3
Canonical SMILESCC(C)(C1=CC(=NO1)Br)O

Antimicrobial Activity

Research indicates that 2-(3-Bromo-5-isoxazolyl)-2-propanol exhibits notable antimicrobial properties. It has been investigated for its efficacy against various bacterial and fungal strains.

Case Study: Antimicrobial Efficacy
In a study evaluating the minimum inhibitory concentration (MIC) against several pathogens, including Staphylococcus aureus and Escherichia coli, compounds with similar structures showed MIC values ranging from 6.25 to 12.5 µg/mL, indicating significant antibacterial activity .

PathogenMIC (µg/mL)
Staphylococcus aureus6.25
Escherichia coli12.5
Aspergillus fumigatus10.0

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Its mechanism involves the modulation of specific molecular targets that are crucial in inflammatory pathways.

Mechanism of Action
The interaction of the bromine atom and isoxazole ring with target proteins or enzymes can inhibit pro-inflammatory cytokines, thereby reducing inflammation.

Research Applications

The compound serves as a valuable building block in synthesizing more complex molecules for drug development. Its unique structural features allow for modifications that can enhance biological activity.

Synthesis and Derivative Studies

Researchers have synthesized various derivatives of 2-(3-Bromo-5-isoxazolyl)-2-propanol to improve its efficacy against specific targets. For example, derivatives substituted with amino groups exhibited enhanced antimicrobial activity compared to their parent compound .

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds such as 2-(3-Bromo-5-isoxazolyl)ethanamine and 3-(3-Bromo-5-isoxazolyl)propanoic acid, 2-(3-Bromo-5-isoxazolyl)-2-propanol demonstrates unique biological properties attributed to its specific configuration.

CompoundAntimicrobial ActivityAnti-inflammatory Potential
2-(3-Bromo-5-isoxazolyl)-2-propanolHighModerate
2-(3-Bromo-5-isoxazolyl)ethanamineModerateLow
3-(3-Bromo-5-isoxazolyl)propanoic acidLowModerate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.